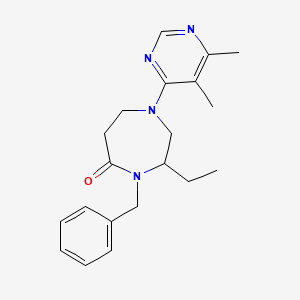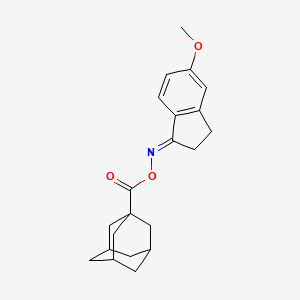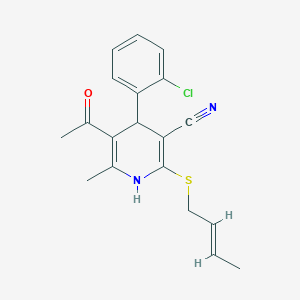![molecular formula C18H21N3O B5342002 (1-{3-[1-(3-furylmethyl)-1H-imidazol-2-yl]phenyl}ethyl)dimethylamine](/img/structure/B5342002.png)
(1-{3-[1-(3-furylmethyl)-1H-imidazol-2-yl]phenyl}ethyl)dimethylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-{3-[1-(3-furylmethyl)-1H-imidazol-2-yl]phenyl}ethyl)dimethylamine, also known as FIMDP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FIMDP is a versatile molecule that can be synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Mecanismo De Acción
The mechanism of action of (1-{3-[1-(3-furylmethyl)-1H-imidazol-2-yl]phenyl}ethyl)dimethylamine is not fully understood, but it is believed to interact with different molecular targets in cells, including DNA, enzymes, and receptors. This compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to inhibit the activity of different enzymes, including tyrosine kinases and cyclooxygenases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit different biochemical and physiological effects, depending on the concentration and duration of exposure. This compound has been shown to induce oxidative stress and DNA damage in cancer cells, leading to cell death. This compound has also been shown to inhibit the activity of different enzymes involved in the inflammatory response, leading to a reduction in inflammation. This compound has been shown to exhibit antimicrobial activity against different bacterial strains, making it a potential candidate for the development of new antibiotics.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(1-{3-[1-(3-furylmethyl)-1H-imidazol-2-yl]phenyl}ethyl)dimethylamine has several advantages for laboratory experiments, including its ease of synthesis, high purity, and stability under different conditions. This compound can be used as a fluorescent probe for imaging studies, making it a valuable tool for studying different biological processes. However, this compound has some limitations for laboratory experiments, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research on (1-{3-[1-(3-furylmethyl)-1H-imidazol-2-yl]phenyl}ethyl)dimethylamine, including its potential applications in drug development, imaging studies, and antimicrobial therapy. This compound can be modified structurally to improve its pharmacological properties and reduce its toxicity. This compound can also be conjugated with different molecules to enhance its targeting ability and specificity for different molecular targets. Further studies are needed to understand the mechanism of action of this compound and its potential applications in different scientific research fields.
Conclusion:
In conclusion, this compound is a versatile molecule that has gained significant attention in scientific research due to its potential applications in various fields. This compound can be synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments. This compound has several potential applications in drug development, imaging studies, and antimicrobial therapy, making it a promising candidate for future research.
Métodos De Síntesis
(1-{3-[1-(3-furylmethyl)-1H-imidazol-2-yl]phenyl}ethyl)dimethylamine can be synthesized using various methods, including the reaction of 1-(3-furylmethyl)-1H-imidazole-2-carbaldehyde and 3-(dimethylamino)phenethylamine in the presence of a suitable catalyst. The reaction yields this compound as a yellow powder, which can be purified using different techniques such as column chromatography and recrystallization. The purity of this compound can be determined using different analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
(1-{3-[1-(3-furylmethyl)-1H-imidazol-2-yl]phenyl}ethyl)dimethylamine has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit anticancer, antimicrobial, and anti-inflammatory activities, making it a promising candidate for drug development. This compound has also been studied for its potential use as a fluorescent probe for imaging studies due to its unique structural and spectroscopic properties.
Propiedades
IUPAC Name |
1-[3-[1-(furan-3-ylmethyl)imidazol-2-yl]phenyl]-N,N-dimethylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-14(20(2)3)16-5-4-6-17(11-16)18-19-8-9-21(18)12-15-7-10-22-13-15/h4-11,13-14H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWNUKHQIDSZMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC(=C1)C2=NC=CN2CC3=COC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-1,1-dimethyl-2-oxoethyl)amine dihydrochloride](/img/structure/B5341920.png)

![2-(3-{3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyrazine](/img/structure/B5341938.png)
![1'-[(3-methyl-1H-pyrazol-5-yl)carbonyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5341939.png)

![2-(6-{[(2R*,6S*)-2,6-dimethylmorpholin-4-yl]carbonyl}imidazo[2,1-b][1,3]thiazol-5-yl)-1-methyl-1H-benzimidazole](/img/structure/B5341963.png)
![N-(3-hydroxypropyl)-1'-[(6-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-4-carboxamide](/img/structure/B5341965.png)

![2-(2,5-dimethyl-1,3-thiazol-4-yl)-N-{[3-(3-fluorophenyl)isoxazol-5-yl]methyl}acetamide](/img/structure/B5341979.png)
![N-[5-(1-azepanylsulfonyl)-2-ethoxyphenyl]acetamide](/img/structure/B5341991.png)
![2,3-dimethoxy-N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5341995.png)
![1-(cyclohexylmethyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5342012.png)
![4-{[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}-1-propyl-2-pyrrolidinone](/img/structure/B5342018.png)
![2-cyclopropyl-N-[1-(4-methylbenzyl)cyclopropyl]-6-oxo-1,6-dihydropyrimidine-5-carboxamide](/img/structure/B5342023.png)